

# An In-depth Technical Guide to the Chemical Structure and Properties of Tripitramine

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# For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of **Tripitramine**. It is intended for researchers, scientists, and professionals in drug development who are interested in a potent and selective M2 muscarinic acetylcholine receptor antagonist. This document includes detailed experimental protocols and visual representations of key pathways and workflows to facilitate a deeper understanding of this compound.

### **Chemical Structure and Identification**

**Tripitramine** is a complex polymethylene tetraamine developed as a highly selective antagonist for the M2 muscarinic acetylcholine receptor.[1] Its structure is characterized by three tricyclic pyridobenzodiazepine moieties linked by a long, flexible amine-containing hydrocarbon chain.[1][2] This unique structure is responsible for its high affinity and selectivity.

Table 1: Chemical Identifiers for **Tripitramine** 



Identifier	Value
IUPAC Name	11-[2-[6-[8-[6-[bis[2-oxo-2-(6-oxo-5H-pyrido[2,3-b][1][3]benzodiazepin-11-yl)ethyl]amino]hexylmethylamino]octylmethylamino]hexylamino]acetyl]-5H-pyrido[2,3-b][1][3]benzodiazepin-6-one[1][2][4]
Molecular Formula	C64H77N13O6[1][2][4]
SMILES	CN(CCCCCCCN(C)CCCCCN(CC(=O)N1C2 =CC=CC=C2C(=O)NC3=C1N=CC=C3)CC(=O) N4C5=CC=CC=C5C(=O)NC6=C4N=CC=C6)C CCCCCNCC(=O)N7C8=CC=CC=C8C(=O)NC9 =C7N=CC=C9[1][2]
InChi	InChI=1S/C64H77N13O6/c1-72(41-20-8-5-17-35-65-44-56(78)75-53-32-14-11-26-47(53)62(81)69-50-29-23-36-66-59(50)75)39-18-6-3-4-7-19-40-73(2)42-21-9-10-22-43-74(45-57(79)76-54-33-15-12-27-48(54)63(82)70-51-30-24-37-67-60(51)76)46-58(80)77-55-34-16-13-28-49(55)64(83)71-52-31-25-38-68-61(52)77/h11-16,23-34,36-38,65H,3-10,17-22,35,39-46H2,1-2H3,(H,69,81)(H,70,82)(H,71,83)[1][2]
InChIKey	YUJOQEAGGUIMED-UHFFFAOYSA-N[1][2]

Table 2: Physicochemical Properties of **Tripitramine** 



Property	Value
Molecular Weight	1124.4 g/mol [1][4]
CAS Number	152429-64-6[1][2][4]
Hydrogen Bond Acceptors	13[5]
Hydrogen Bond Donors	4[5]
Rotatable Bonds	32[5]
Topological Polar Surface Area	225 Ų[5]

## **Pharmacological Properties**

**Tripitramine** is a potent and selective competitive antagonist of the M2 muscarinic acetylcholine receptor.[1][2] Its high affinity for the M2 subtype, particularly in cardiac tissue, makes it a valuable tool for studying the physiological and pathological roles of this receptor.[1] [6][7] It was developed to be more potent and selective than the previously available M2 antagonist, methoctramine.[1][2][8]

### **Receptor Binding Affinity**

The binding profile of **Tripitramine** has been extensively characterized using radioligand binding assays against the five cloned human muscarinic receptor subtypes (Hm1-Hm5) expressed in Chinese Hamster Ovary (CHO-K1) cells.[8] The inhibition constants (Ki) demonstrate its high affinity and selectivity for the M2 receptor.

Table 3: Tripitramine Binding Affinity (Ki) at Human Muscarinic Receptors



Receptor Subtype	Ki (nM)	M2 Selectivity Ratio (Ki [subtype] / Ki [M2])
M1 (Hm1)	1.58	5.9-fold[1][2]
M2 (Hm2)	0.27	1-fold (Reference)[1][2][8]
M3 (Hm3)	38.25	142-fold[1][2]
M4 (Hm4)	6.41	24-fold[1][2][8]
M5 (Hm5)	33.87	125-fold[1][2]
Data sourced from competition binding assays using cloned human muscarinic receptors. [2][8]		

## **Functional Antagonism**

Functional assays in isolated tissue preparations confirm **Tripitramine**'s potent and selective M2 antagonism. The pA2 value, which represents the negative logarithm of the antagonist concentration required to produce a two-fold rightward shift in an agonist's concentration-response curve, is a key measure of its functional potency.

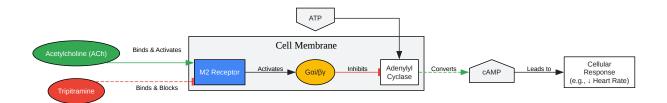
Table 4: Tripitramine Functional Antagonist Potency (pA2) in Isolated Tissues

Tissue Preparation	Predominant Receptor	pA2 Value
Guinea Pig Left Atrium	M2	9.14 - 9.85[3][9]
Guinea Pig Ileum	M3	6.34 - 6.81[9]
Guinea Pig Trachea	M3	~6.5[9]
pA2 values indicate significantly higher potency at M2 receptors compared to M3 receptors.[3][9]		



## **Signaling Pathway**

The M2 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory Gai/o proteins. Upon activation by acetylcholine, the Gai subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. **Tripitramine** acts as a competitive antagonist, binding to the M2 receptor without activating it and thereby preventing acetylcholine from binding and initiating this signaling cascade.



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M2 receptor signaling and **Tripitramine** antagonism.

## **Experimental Methodologies**

The pharmacological profile of **Tripitramine** was established through rigorous in vitro experiments. The following sections detail the generalized protocols for the key assays used.

# Competition Radioligand Binding Assay (for Ki Determination)

This protocol outlines the steps to determine the inhibition constant (Ki) of **Tripitramine** at cloned human muscarinic receptors expressed in a cell line, such as CHO-K1 cells.[8]

Objective: To measure the affinity of an unlabeled antagonist (**Tripitramine**) by its ability to compete with a radiolabeled ligand for binding to a specific receptor subtype.

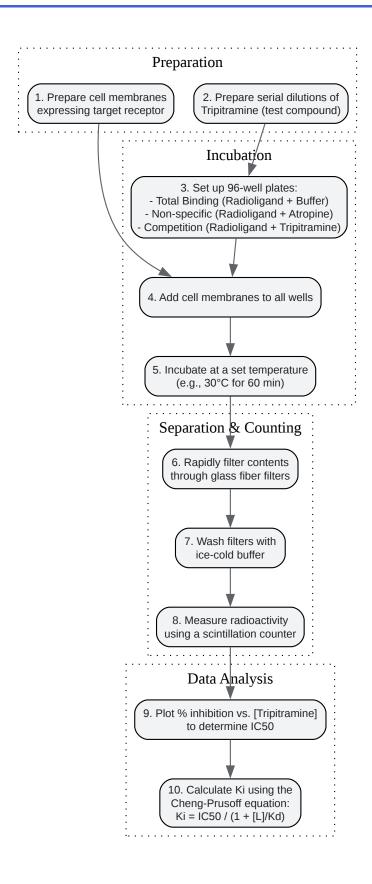
Materials:



- Cell Membranes: Membranes prepared from CHO-K1 cells stably expressing one of the human muscarinic receptor subtypes (Hm1-Hm5).[8]
- Radioligand: A high-affinity muscarinic antagonist radioligand, such as [³H]N-methylscopolamine ([³H]NMS).[8][10]
- Unlabeled Ligands: **Tripitramine** (test compound) and a non-selective antagonist like atropine (for non-specific binding determination).
- Buffers:
  - Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl<sub>2</sub>, pH 7.4.[11]
  - Wash Buffer: Ice-cold binding buffer.
- Equipment: Homogenizer, centrifuge, 96-well plates, glass fiber filters, filtration apparatus (cell harvester), and a liquid scintillation counter.[11]

Workflow Diagram:





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Workflow for a competition radioligand binding assay.



## **Functional Antagonism Assay (for pA2 Determination)**

This protocol describes the methodology for determining the functional potency (pA2) of **Tripitramine** using an isolated tissue preparation, such as the guinea pig left atrium, which is rich in M2 receptors.[3][9]

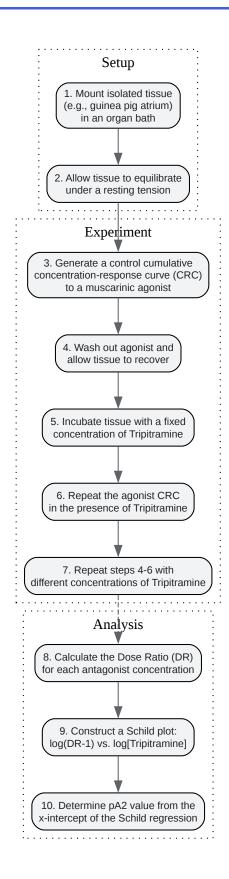
Objective: To quantify the potency of a competitive antagonist (**Tripitramine**) by measuring the rightward shift it causes in the concentration-response curve of an agonist.

#### Materials:

- Tissue: Isolated guinea pig left atrium.
- Agonist: A stable muscarinic agonist, such as carbachol.
- Antagonist: Tripitramine.
- Physiological Salt Solution: Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O<sub>2</sub> / 5% CO<sub>2</sub>.
- Equipment: Organ bath, isometric force transducer, polygraph or data acquisition system.[12]

Workflow Diagram:





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Workflow for pA2 determination via functional assay.



### Conclusion

**Tripitramine** is a powerful pharmacological tool distinguished by its exceptional potency and selectivity for the M2 muscarinic receptor. Its well-defined chemical structure and extensively characterized pharmacological profile make it an invaluable asset for research into the cholinergic nervous system, particularly in studies focused on cardiac function and M2 receptor-mediated signaling pathways. The methodologies detailed in this guide provide a framework for the continued investigation and application of this important compound in pharmacology and drug development.

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